



# Application Notes & Protocols: Designing Clinical Trials to Assess Fevipiprant Efficacy in Asthma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Fevipiprant |           |
| Cat. No.:            | B1672611    | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Fevipiprant** (QAW039) is an orally administered, selective antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2 or DP2).[1] The rationale for its development in asthma stems from the central role of PGD2 in orchestrating type 2 (T2) inflammatory responses.[2][3][4] PGD2 is primarily released by mast cells upon allergen exposure and acts on the DP2 receptor expressed on key inflammatory cells—including eosinophils, T-helper 2 (Th2) cells, and type 2 innate lymphoid cells (ILC2s)—to promote their recruitment, activation, and survival.[2] By blocking this interaction, **Fevipiprant** was hypothesized to reduce eosinophilic airway inflammation and improve asthma outcomes.

While early phase trials showed promise in reducing airway eosinophils, subsequent large-scale Phase 3 trials (LUSTER-1, LUSTER-2, ZEAL-1, ZEAL-2) in patients with moderate-to-severe asthma failed to meet their primary endpoints for reducing asthma exacerbations or significantly improving lung function. Despite these outcomes, the data generated and the methodologies employed provide a valuable framework for designing future studies of DP2 antagonists or other targeted oral therapies in specific asthma endotypes. These notes provide a detailed overview of the **Fevipiprant** signaling pathway, a summary of key clinical trial data, and a comprehensive protocol for designing future efficacy studies.



# Fevipiprant Mechanism of Action: The PGD2-DP2 Signaling Pathway

Prostaglandin D2 (PGD2) is a critical lipid mediator in the asthma inflammatory cascade. Upon allergen challenge, mast cells degranulate and release PGD2, which then binds to the DP2 receptor on the surface of eosinophils and Th2 cells. This binding event triggers a G-protein coupled signaling cascade that results in chemotaxis (cell recruitment), activation, and the release of pro-inflammatory cytokines and cytotoxic granules, contributing to airway hyperresponsiveness, mucus production, and tissue remodeling. **Fevipiprant** acts as a competitive antagonist, occupying the DP2 receptor to prevent PGD2 binding and interrupt these downstream inflammatory effects.





Click to download full resolution via product page

Caption: Fevipiprant blocks PGD2 binding to the DP2 receptor on inflammatory cells.

# Summary of Key Fevipiprant Clinical Trial Data

The following tables summarize efficacy data from key Phase 2 and Phase 3 clinical trials. While the Phase 3 trials did not achieve statistical significance on primary endpoints after multiplicity adjustments, the data are presented to inform future trial design and power calculations.



# Table 1: Efficacy in Severe Asthma (LUSTER-1 & LUSTER-2 Trials)

Design: 52-week, randomized, double-blind, placebo-controlled trials in patients (≥12 years) with severe asthma on GINA Step 4/5 therapy.

| Endpoint                                                    | Subgroup                      | Placebo          | Fevipiprant<br>150 mg | Fevipiprant<br>450 mg |
|-------------------------------------------------------------|-------------------------------|------------------|-----------------------|-----------------------|
| Annualized Rate of Moderate/Severe Exacerbations (LUSTER-1) | High Eosinophils<br>(≥250/μL) | -                | Rate Ratio: 1.04      | Rate Ratio: 0.83      |
| Overall<br>Population                                       | -                             | Rate Ratio: 0.96 | Rate Ratio: 0.78      |                       |
| Annualized Rate of Moderate/Severe Exacerbations (LUSTER-2) | High Eosinophils<br>(≥250/μL) | -                | Rate Ratio: 0.69      | Rate Ratio: 0.72      |
| Overall<br>Population                                       | -                             | Rate Ratio: 0.82 | Rate Ratio: 0.76      |                       |

Note: Rate Ratios are vs. Placebo. Values <1.0 indicate a lower rate of exacerbations for **Fevipiprant**. Neither trial showed a statistically significant reduction after adjusting for multiple testing.

# Table 2: Efficacy in Moderate Asthma (ZEAL-1 & ZEAL-2 Trials)

Design: 12-week, randomized, double-blind, placebo-controlled trials in patients (≥12 years) with uncontrolled moderate asthma.



| Endpoint                                         | Study   | Placebo                         | Fevipiprant 150 mg              |
|--------------------------------------------------|---------|---------------------------------|---------------------------------|
| Change from Baseline<br>in Pre-Dose FEV1<br>(mL) | ZEAL-1  | +71 mL                          | +112 mL (Difference:<br>+41 mL) |
| ZEAL-2                                           | +157 mL | +126 mL (Difference:<br>-31 mL) |                                 |

Note: The primary endpoint of change from baseline in pre-dose FEV1 was not met in either study.

### **Table 3: Efficacy in Eosinophilic Asthma (Phase 2 Trial)**

Design: 12-week, randomized, single-center, placebo-controlled trial in patients with moderate-to-severe asthma and sputum eosinophilia ( $\geq 2\%$ ).

| Endpoint                           | Placebo Group            | Fevipiprant 225 mg<br>(Twice Daily) | Fold Reduction                         |
|------------------------------------|--------------------------|-------------------------------------|----------------------------------------|
| Geometric Mean Sputum Eosinophil % | Change from 4.6% to 3.9% | Change from 5.4% to 1.1%            | 3.5-fold greater reduction vs. Placebo |

## **Proposed Protocol for a Phase 3 Clinical Trial**

This protocol outlines a study to assess the efficacy and safety of an investigational DP2 antagonist in a targeted population of patients with eosinophilic asthma.

Title: A Phase 3, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of [Investigational Drug] as Add-on Therapy in Patients with Uncontrolled, Severe Eosinophilic Asthma.

#### Study Objectives:

 Primary Objective: To evaluate the effect of [Investigational Drug] compared with placebo on the annualized rate of moderate and severe asthma exacerbations over a 52-week treatment period.







- Secondary Objectives:
  - To assess the effect on lung function via change from baseline in pre-bronchodilator FEV1.
  - To evaluate the effect on airway inflammation via change from baseline in sputum eosinophil count.
  - To assess the effect on asthma control using the Asthma Control Questionnaire (ACQ).
  - To evaluate the effect on quality of life using the Asthma Quality of Life Questionnaire (AQLQ).
  - To assess the safety and tolerability profile.

Study Design and Workflow:





Click to download full resolution via product page

Caption: Proposed clinical trial workflow from screening to primary analysis.

#### Patient Population:

- Inclusion Criteria:
  - Age 18-75 years.
  - Diagnosis of asthma for at least 12 months.



- Receiving regular treatment with high-dose inhaled corticosteroids (ICS) plus a second controller (e.g., LABA).
- History of two or more severe asthma exacerbations requiring systemic corticosteroids in the 12 months prior to screening.
- Screening blood eosinophil count ≥300 cells/µL.
- Pre-bronchodilator FEV1 between 40% and 80% of predicted normal.
- ACQ-6 score ≥1.5 at screening.
- Exclusion Criteria:
  - Current smokers or former smokers with >10 pack-year history.
  - Diagnosis of COPD or other significant lung disease.
  - Treatment with an anti-IgE or anti-IL-5 biologic within 4 months of screening.
  - Respiratory tract infection within 4 weeks of randomization.

#### Statistical Considerations:

- Sample Size: Based on previous trials, a sample size of approximately 850-900 patients
  (split across three arms) would be required to detect a clinically meaningful reduction in
  exacerbation rate with 90% power, assuming a placebo rate of ~0.8-1.0 exacerbations per
  year.
- Primary Analysis: The primary endpoint will be analyzed using a negative binomial regression model, with treatment group, baseline eosinophil count, and geographical region as covariates.

# Detailed Methodologies for Key Experiments Protocol 1: Spirometry for FEV1 Measurement

Purpose: To assess airway obstruction and its response to treatment.



#### • Procedure:

- Patient Preparation: Patients should refrain from using short-acting bronchodilators for at least 4-6 hours and long-acting bronchodilators for at least 12 hours before the test.
- Maneuver: The patient inhales maximally to total lung capacity, places their mouth securely around the spirometer's mouthpiece, and then exhales as forcefully and rapidly as possible for at least 6 seconds.
- Quality Control: At least three acceptable maneuvers must be performed. The two largest FEV1 values should be within 150 mL of each other.
- Reporting: The highest FEV1 value from the acceptable maneuvers is recorded. The prebronchodilator FEV1 is measured at baseline and all follow-up visits before administration of any rescue medication.

### **Protocol 2: Induced Sputum for Eosinophil Count**

- Purpose: To directly quantify eosinophilic airway inflammation.
- Procedure:
  - Pre-medication: The patient inhales a short-acting bronchodilator (e.g., albuterol) to prevent bronchoconstriction during the procedure.
  - Induction: The patient inhales nebulized sterile, hypertonic saline (e.g., starting at 3%, increasing to 4% and 5%) in 5-7 minute intervals. After each interval, the patient is encouraged to cough deeply and expectorate sputum into a sterile container.
  - Sample Processing:
    - The collected sputum is treated with a mucolytic agent like dithiothreitol (DTT).
    - The sample is filtered to remove debris and centrifuged to obtain a cell pellet.
    - A total cell count is performed, and cytospin slides are prepared.
  - Staining and Counting:



- Slides are stained (e.g., Hematoxylin and Eosin or Wright-Giemsa).
- A differential cell count of at least 400 non-squamous cells is performed under a microscope.
- The sputum eosinophil count is expressed as the percentage of total non-squamous cells. A count ≥2-3% is typically considered indicative of eosinophilic airway inflammation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Fevipiprant in the treatment of asthma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease:
   Current Status and Future Perspectives PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Designing Clinical Trials to Assess Fevipiprant Efficacy in Asthma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672611#designing-clinical-trials-to-assess-fevipiprant-efficacy-in-asthma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com